Product packaging for Oxysporone(Cat. No.:)

Oxysporone

Cat. No.: B1252485
M. Wt: 156.14 g/mol
InChI Key: RJIMODGWTUNSPV-BFHQHQDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxysporone is a naturally occurring fungal metabolite characterized by a 4H-furo[2,3-b]pyran-2(3H)-one structure (C 7 H 8 O 4 ) . It was first isolated from the soil-borne pathogen Fusarium oxysporum and has since been identified in other fungal genera, including Diplodia , Pestalotia , and Pestalotiopsis . This compound is of significant interest in plant pathology research due to its pronounced phytotoxic activity, which contributes to disease progression in various plant species . The primary research value of this compound lies in its application as a tool for studying plant-fungal interactions and fungal pathogenicity mechanisms. Structure-activity relationship (SAR) studies indicate that the dihydrofuropyranone carbon skeleton, along with the double bond and the hydroxy group on the dihydropyran ring, are critical structural features for its phytotoxic activity . Beyond its established phytotoxicity, this compound and its derivatives are also screened for antifungal properties against destructive plant pathogens such as Athelia rolfsii , Diplodia corticola , and Phytophthora species, providing insights for developing new agrochemicals . Its simple chemical structure, particularly the hydroxyl group at C-4, offers a versatile template for the hemisynthesis of novel analogues to explore and optimize biological activities . This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O4 B1252485 Oxysporone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(3aS,4R,7aS)-4-hydroxy-3,3a,4,7a-tetrahydrofuro[2,3-b]pyran-2-one

InChI

InChI=1S/C7H8O4/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-2,4-5,7-8H,3H2/t4-,5+,7-/m0/s1

InChI Key

RJIMODGWTUNSPV-BFHQHQDPSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C=CO[C@H]2OC1=O)O

Canonical SMILES

C1C2C(C=COC2OC1=O)O

Synonyms

oxysporone

Origin of Product

United States

Natural Occurrence and Ecological Context of Oxysporone

Fungal Producers and Associated Host Organisms of Oxysporone

This compound has been isolated from several genera of fungi, many of which are known for their endophytic or pathogenic lifestyles. These fungi colonize a diverse range of host organisms, where they produce a variety of secondary metabolites, including this compound.

The initial discovery and isolation of this compound were from the Ascomycete fungus, Fusarium oxysporum. researchgate.net This species is a well-known soil-borne fungus that exists as a complex of many different strains, or formae speciales, which collectively have a broad host range, including a variety of economically important crops. plantpathologylab.comuva.nl While many strains are harmless soil saprophytes or beneficial endophytes, numerous strains are pathogenic, causing vascular wilt diseases in plants like tomatoes and bananas. researchgate.netnih.gov The production of phytotoxic metabolites is a key component of their pathogenic strategy. nih.gov Although F. oxysporum is known to produce a range of mycotoxins, the initial isolation of this compound from this species marked the first identification of this specific compound from a fungal source. researchgate.netnih.gov

Following its discovery in Fusarium, this compound was also identified as a metabolite of fungi belonging to the genera Pestalotia and Pestalotiopsis. researchgate.net These genera are widely distributed and are frequently isolated as plant pathogens or saprobes. researchgate.net More recently, detailed chemical investigations of Neopestalotiopsis clavispora, the causal agent of ring spot on the plant Kadsura coccinea, led to the isolation and identification of this compound along with two other phytotoxins, afritoxinone A and afritoxinone B. nih.gov This finding confirms that fungi within this closely related group are significant producers of this compound in the context of plant disease.

A significant number of the fungi that produce this compound, including species of Fusarium, Pestalotia, and Pestalotiopsis, are known to live as endophytes. researchgate.net Endophytic fungi reside within the living tissues of plants without causing any apparent symptoms of disease. This symbiotic relationship can range from mutualistic to latently pathogenic. The production of bioactive secondary metabolites by endophytes is believed to play a crucial role in this interaction, potentially protecting the host plant from herbivores or other pathogens. The isolation of this compound from endophytic strains suggests that its production may be a factor in the establishment and maintenance of the endophytic lifestyle.

Interactive Table 1: Fungal Producers of this compound and Related Compounds

Fungal Genus/SpeciesAssociated Host/SourceIsolated Compound(s)
Fusarium oxysporumSoil, Various PlantsThis compound
Pestalotia spp.Various PlantsThis compound
Pestalotiopsis spp.Various PlantsThis compound
Neopestalotiopsis clavisporaKadsura coccineaThis compound, Afritoxinone A, Afritoxinone B

Host-Microbe Symbiotic Interactions and Ecological Roles of this compound

The production of this compound by fungi is not arbitrary; it serves distinct ecological functions, particularly in mediating interactions between the fungus and its plant host. Its role as a phytotoxin is central to its ecological significance.

This compound's function has been well-established as a phytotoxic compound. researchgate.net In pathogenic interactions, phytotoxins are considered key virulence factors, which are molecules produced by a pathogen that contribute to its ability to cause disease in a host. plantpathologylab.comnih.gov Research on Neopestalotiopsis clavispora has demonstrated that this compound is the primary virulence factor among the toxins it produces. nih.gov

Studies evaluating its phytotoxic activity showed that this compound exhibited high levels of toxicity, causing significant lesion areas on plant tissues within days of treatment. nih.gov This ability to damage host cells is crucial for the fungus to breach plant defenses, colonize tissues, and acquire nutrients, which are key steps in pathogenesis. Therefore, in the context of fungal ecology, this compound production is a chemical tool that enables pathogenic fungi to successfully infect their hosts.

The ecological impact of this compound extends beyond a single host-pathogen interaction. Research has suggested that this compound and its co-isolated toxins from Neopestalotiopsis clavispora are non-host-specific toxins (NHSTs). nih.gov This means their toxic activity is not limited to the specific host from which the fungus was isolated but can affect a broader range of plant species.

Biosynthetic Pathways and Genetic Basis of Oxysporone Production

Proposed Polyketide Biosynthesis of Oxysporone

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govyoutube.com These molecular assembly lines construct complex carbon chains from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. youtube.comnih.gov The biosynthesis of polyketides is modular, with genes responsible for the pathway typically clustered together in the genome, forming a BGC. nih.gov

The proposed biosynthesis of this compound follows the general principles of fungal type I PKS systems. The process is initiated with a starter unit, likely acetyl-CoA, which is sequentially condensed with extender units, typically malonyl-CoA. Each condensation step extends the polyketide chain, which remains bound to the PKS enzyme complex. Following a specific number of extension cycles, the linear polyketide intermediate undergoes a series of modifications, including cyclization and dehydration, to form the core this compound skeleton. syr.edu The final structure is achieved through subsequent tailoring reactions.

Key Steps in Proposed this compound Polyketide Synthesis:

Initiation: Loading of a starter unit (e.g., Acetyl-CoA) onto the PKS.

Elongation: Iterative condensation with extender units (e.g., Malonyl-CoA) to build the poly-β-keto chain. youtube.com

Processing: Reductive and dehydrative modifications of the growing chain by specific PKS domains.

Cyclization/Release: Intramolecular cyclization and release of the polyketide intermediate from the PKS, often catalyzed by a thioesterase domain. syr.edu

Tailoring: Post-PKS modifications by other enzymes (e.g., hydroxylases) to yield the final this compound molecule.

Enzymatic Machinery Involved in this compound Biosynthesis

The synthesis of this compound is hypothesized to be catalyzed by a suite of enzymes encoded within a dedicated BGC. This machinery includes a core PKS and various tailoring enzymes that modify the polyketide intermediate to produce the final, biologically active molecule.

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme Class Specific Enzyme Type (Putative) Proposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) Type I PKS Catalyzes the assembly of the core polyketide backbone from acetyl-CoA and malonyl-CoA precursors. nih.gov
Thioesterase (TE) PKS-associated Thioesterase Mediates the cyclization and release of the completed polyketide chain from the PKS complex. syr.edu
Hydroxylase Cytochrome P450 Monooxygenase Likely responsible for the hydroxylation at C-4, a key feature of the this compound structure. nih.gov
Dehydratase PKS domain or separate enzyme Removes water molecules during chain elongation and ring formation.

| Reductase | PKS domain or separate enzyme | Reduces keto groups in the polyketide intermediate. |

The core of the biosynthetic pathway is the Type I PKS, a large, multifunctional protein that acts as a molecular assembly line with distinct catalytic domains. youtube.com Following the assembly of the polyketide chain on the PKS, tailoring enzymes are essential for achieving the final chemical structure. In the case of this compound, a crucial step is the hydroxylation that provides the characteristic hydroxyl group at the C-4 position, a reaction likely catalyzed by a cytochrome P450 monooxygenase. iau.ir

Genetic Characterization of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes for specialized metabolite production in fungi are typically organized into BGCs. nih.gov In the genus Fusarium, genomes contain a large number of BGCs, with an average of 49 clusters per genome. nih.govwur.nl These clusters often include genes for PKSs, non-ribosomal peptide synthetases (NRPSs), and terpene synthases, which are responsible for the vast chemical diversity observed in these fungi. nih.gov

Bioinformatic tools like antiSMASH are used to predict and analyze BGCs within fungal genomes. wur.nl Studies on various Fusarium oxysporum strains have identified numerous PKS gene clusters, although the specific cluster responsible for this compound biosynthesis has not yet been definitively characterized. The identification of the this compound BGC would involve locating a cluster containing a PKS gene alongside genes for putative tailoring enzymes, such as hydroxylases and reductases, consistent with the proposed biosynthetic pathway. nih.gov The genetic variation within the Fusarium oxysporum species complex, including the presence of supernumerary or conditionally dispensable chromosomes, contributes to the diversity of specialized metabolites produced by different strains. wur.nlresearchgate.netescholarship.org

Table 2: Common Biosynthetic Gene Cluster Types in Fusarium Genomes

Gene Cluster Type Core Enzyme Prevalence in Fusarium
Polyketide Synthase (PKS) Polyketide Synthase High
Non-Ribosomal Peptide Synthetase (NRPS) Non-Ribosomal Peptide Synthetase High
Terpene Synthase (TS) Terpene Synthase High

The characterization of a BGC involves sequencing the genomic region, annotating the open reading frames (ORFs), and performing functional analysis, such as gene knockouts, to confirm the role of each gene in the biosynthetic pathway. mdpi.com

Strategies for Enhanced this compound Biosynthesis and Production

Metabolic Engineering:

Overexpression of Pathway Genes: Increasing the expression of the core PKS and key tailoring enzymes can boost the metabolic flux towards this compound. This can be achieved by placing the genes under the control of strong, constitutive promoters.

Upregulation of Regulatory Genes: Many BGCs are controlled by pathway-specific transcription factors. nih.gov Overexpressing these regulatory genes can activate the entire gene cluster, leading to higher product yields.

Precursor Supply Enhancement: The biosynthesis of this compound depends on the availability of acetyl-CoA and malonyl-CoA. Engineering precursor pathways to increase the intracellular pools of these building blocks is a common strategy to improve polyketide production. nih.gov

Host Engineering: Modifying the host organism, such as Fusarium oxysporum or a heterologous host like Saccharomyces cerevisiae, can create a more favorable environment for production. nih.govnih.gov This may involve deleting competing pathways or improving the host's tolerance to the product. princeton.edu

Fermentation Optimization:

Medium Optimization: Systematically optimizing the composition of the culture medium, including carbon and nitrogen sources, pH, and micronutrients, can significantly impact metabolite production. researchgate.net

Process Parameter Control: Fine-tuning physical parameters in a bioreactor, such as temperature, aeration, and agitation, is critical for maximizing fungal growth and secondary metabolite synthesis.

Fed-Batch Cultivation: A fed-batch fermentation strategy, where nutrients are supplied during the cultivation process, can prevent substrate limitation and maintain high productivity over an extended period. jjis.or.kr

Table 3: Summary of Strategies for Enhanced this compound Production

Strategy Category Specific Approach Rationale
Genetic & Metabolic Engineering Overexpression of BGC genes Increases the quantity of biosynthetic enzymes.
Upregulation of transcription factors Activates the entire biosynthetic pathway. nih.gov
Engineering precursor pathways Boosts the supply of essential building blocks like malonyl-CoA. nih.gov
Heterologous expression Moves the pathway to a host optimized for industrial fermentation.
Fermentation & Process Optimization Rational medium design Provides optimal nutrients for growth and production. researchgate.net
Bioreactor parameter control Maintains ideal physical and chemical conditions for synthesis.

By combining these genetic and process-based strategies, it is feasible to develop robust and efficient systems for the large-scale production of this compound.

Structural Elucidation and Stereochemical Analysis of Oxysporone

Advanced Spectroscopic Methods for Oxysporone Structure Determination

The foundational structure of this compound was initially proposed based on data from several key spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These methods have been instrumental in piecing together the connectivity and chemical environment of the atoms within the molecule.

One-dimensional (1D) NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, has provided the bulk of the initial structural information. researchgate.net The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the different protons in the molecule, while the coupling constants (J) provide information about the connectivity and dihedral angles between neighboring protons. Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon atoms and their respective chemical environments.

While 1D NMR was crucial for the initial proposal of the this compound structure, it has been noted that a complete and unambiguous assignment of all signals, particularly in complex regions of the ¹H spectrum, can be challenging. researchgate.net To date, a comprehensive analysis using two-dimensional (2D) NMR techniques, which would definitively correlate all proton and carbon signals, has not been extensively reported in the literature. researchgate.net

Mass spectrometry has been employed to determine the molecular weight and elemental composition of this compound. Electron Ionization Mass Spectrometry (EIMS) data has been reported, providing a fragmentation pattern that offers clues about the molecule's structural components. researchgate.net High-Resolution Mass Spectrometry (HRMS) has further confirmed the molecular formula of C₇H₈O₄. researchgate.net

The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)Multiplicity and Coupling Constant (J in Hz)
2143.56.37d (6.0)
3100.15.06ddd (6.0, 5.5, 1.0)
460.04.16dd (5.5, 2.0)
529.52.00-3.00*m
696.05.82d (4.5)
741.82.30, 2.59dd (17.1, 12.2), dd (17.1, 8.1)
8175.3--
4-OH-1.96br d

*Overlapped peaks integrated for multiple protons, precluding individual assignment. researchgate.net

Determination of the Absolute Configuration of this compound

The determination of the precise three-dimensional arrangement of atoms in space, known as the absolute configuration, is a critical aspect of chemical characterization for chiral molecules like this compound. The established absolute configuration for this compound is (4S,5R,6R). researchgate.net This determination is achieved through a combination of experimental techniques and computational methods that probe the molecule's interaction with polarized light and provide definitive spatial arrangements.

For structurally related fungal metabolites, such as neovasifuranones isolated from Fusarium oxysporum, a combination of the modified Mosher's method and chiroptical approaches has been successfully used to determine their absolute configurations. nih.govmdpi.com Mosher's method is a chemical derivatization technique followed by ¹H NMR analysis that allows for the determination of the configuration of chiral secondary alcohols. nih.gov This is often complemented by quantum mechanical calculations of ECD and ORD spectra using Time-Dependent Density Functional Theory (TDDFT), which provides theoretical spectra for comparison with experimental data. nih.govmdpi.com

Another definitive method for determining absolute configuration is single-crystal X-ray crystallography. yale.edunih.gov This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to generate a detailed three-dimensional model of the molecule, unambiguously establishing the spatial arrangement of its atoms. yale.edunih.gov Although it is a powerful technique, obtaining suitable crystals for analysis can be a significant challenge.

Conformational Analysis and Structural Dynamics of this compound

The biological function of a molecule is often intimately linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds, while structural dynamics explores the time-dependent motions of the molecule.

Biological Activities and Pharmacological Potential of Oxysporone

Phytotoxic Activities of Oxysporone and Plant Pathogen Interactions

This compound is a well-established phytotoxin and is considered a primary virulence factor in the pathogenic activity of certain fungi, such as Neopestalotiopsis clavispora. nih.gov Its ability to damage plant tissues is non-host-specific, meaning it can affect a broad range of plant species. nih.gov In laboratory assays, this compound demonstrates significant phytotoxicity, causing necrotic lesions on the leaves of various plants. core.ac.uk Furthermore, in tomato cutting assays, it induces complete wilting within 48 hours at concentrations of 0.1 to 0.2 mg/mL, with signs of stem stewing observed at concentrations as low as 0.05 mg/mL. core.ac.uk

The phytotoxicity of this compound is linked to its role as a virulence factor deployed by pathogenic fungi to damage host plant tissue. nih.govcirad.fr When produced by pathogens like Neopestalotiopsis clavispora, this compound contributes significantly to the fungus's ability to cause disease, such as ring spot on Kadsura coccinea. nih.gov The compound's ability to induce necrosis (tissue death) and wilting suggests that its mechanism likely involves the disruption of fundamental cellular processes within the plant, leading to a loss of turgor and cell death. core.ac.uk As a non-host-specific toxin, its mode of action targets common cellular pathways rather than a receptor unique to a specific host plant. nih.gov

Studies of this compound and its derivatives have identified key structural features that are essential for its phytotoxic effects. core.ac.uk The analysis of its structure-activity relationship reveals three critical components:

The Dihydrofuropyran Skeleton: The core carbon framework of the molecule is indispensable for its biological activity.

The Double Bond: The presence of a double bond within the dihydropyran ring is an important feature for its phytotoxicity.

The Hydroxyl Group at C-4: The hydroxyl (-OH) group located at the fourth carbon position is closely associated with the compound's phytotoxic effects. core.ac.uk

These findings indicate that modifications to any of these specific sites could significantly alter the phytotoxicity of the molecule. core.ac.uk

Antimicrobial Properties and Antibacterial Efficacy of this compound

Beyond its interactions with plants, this compound exhibits significant antimicrobial properties, including potent activity against clinically important bacteria and various fungal pathogens.

This compound has demonstrated notable antibacterial efficacy against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.gov Its potential as an anti-MRSA agent has been confirmed through the determination of its minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC values for this compound against a panel of MRSA strains range from 32 to 128 μg/mL. nih.gov

MRSA StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
SA-1199B32
EMRSA-1532
ATCC 2592364
RN4220128
XU212128
EMRSA-16128

Data sourced from Nurunnabi et al., 2018. nih.gov

This compound also possesses antifungal properties against a variety of organisms. core.ac.uknih.gov Its activity has been evaluated against the human pathogen Candida albicans. nih.gov Furthermore, its efficacy extends to significant plant pathogens, including two fungal species, Athelia rolfsii and Diplodia corticola, and two destructive Oomycetes, Phytophthora cinnamomi and Phytophthora plurivora. core.ac.uk This demonstrates a broad spectrum of activity against both yeast and filamentous fungi, as well as fungus-like microorganisms.

OrganismTypeNoted Activity
Candida albicansFungus (Yeast)Antimicrobial activity evaluated nih.gov
Athelia rolfsiiFungusAntifungal activity evaluated core.ac.uk
Diplodia corticolaFungusAntifungal activity evaluated core.ac.uk
Phytophthora cinnamomiOomyceteAntifungal activity evaluated core.ac.uk
Phytophthora plurivoraOomyceteAntifungal activity evaluated core.ac.uk

Data sourced from Andolfi et al., 2014, and Nurunnabi et al., 2018. core.ac.uknih.gov

Antiproliferative Activities of this compound and its Derivatives

The potential for this compound and its derivatives to act as antiproliferative agents is an emerging area of interest. While direct, extensive studies on the anticancer activity of this compound itself are limited in the available literature, related compounds featuring a pyranone skeleton have shown moderate cytotoxic activity against human tumor cell lines. For instance, certain pyranone derivatives isolated from the endophytic fungus Phoma sp. displayed inhibitory activity against the HL-60 human leukemia cell line, with IC50 values ranging from 27.90 to 34.62 μM. researchgate.net The simple chemical structure of this compound, particularly the reactive hydroxyl group at the C-4 position, presents opportunities for the synthesis of numerous analogues that could be screened for a wide range of bioactivities, including antiproliferative effects. researchgate.net

Efficacy of this compound Derivatives Against Specific Cancer Cell Lines (in vitro)

One related study investigated a derivative of a structurally similar compound, 4,6′-Anhydrooxysporidinone, which was isolated from Fusarium lateritium. This compound demonstrated inhibitory effects on the viability of the MCF-7 human breast cancer cell line. nih.gov The study reported that treatment with 4,6′-Anhydrooxysporidinone led to a decrease in the viability of these cancer cells. nih.gov

Table 1: Efficacy of Selected Fungal Metabolite Derivatives Against a Specific Cancer Cell Line (in vitro)

CompoundCancer Cell LineObserved Effect
4,6′-AnhydrooxysporidinoneMCF-7 (Breast Cancer)Inhibition of cell viability

Note: This table is based on limited available data for a related compound and does not represent a comprehensive analysis of a series of this compound derivatives.

Mechanistic Insights into Cellular Effects of this compound Analogues

The precise molecular mechanisms through which this compound analogues may exert anticancer effects are not yet well-elucidated in published research. However, the study on 4,6′-Anhydrooxysporidinone provides some preliminary insights into its cellular effects on MCF-7 breast cancer cells.

The findings suggest that 4,6′-Anhydrooxysporidinone can induce both apoptosis and autophagy in these cells. nih.gov Evidence of apoptosis was supported by the observation of increased levels of cleaved caspase-9, cleaved caspase-7, and poly (ADP-ribose) polymerase (PARP). nih.gov The induction of autophagy was indicated by an increase in the conversion of LC3-I to LC3-II and the formation of LC3-positive puncta within the cells. nih.gov

These findings suggest that this particular analogue may trigger multiple pathways of programmed cell death in cancer cells. However, further detailed mechanistic studies are required to fully understand the cellular and molecular targets of this compound analogues and to determine if these effects are broadly applicable to other derivatives and cancer cell types.

Synthetic Chemistry and Analogue Development of Oxysporone

Total Synthesis Approaches to Oxysporone

Despite its relatively simple chemical structure, a total synthesis of this compound has not yet been reported in the scientific literature. The molecule, with its fused 4H-furo[2,3-b]pyran-2(3H)-one core and specific stereochemistry, presents a synthetic challenge that has yet to be overcome by synthetic chemists. The absence of a total synthesis means that all current studies on this compound and its derivatives rely on the isolation of the parent compound from natural sources.

Semisynthesis and Chemical Modification Strategies of this compound

The presence of a reactive secondary hydroxyl group at the C-4 position of the this compound molecule provides a convenient handle for chemical modification. researchgate.netcore.ac.uk This has been the primary strategy for generating a library of this compound analogues. Researchers have employed a variety of standard organic reactions to introduce different functionalities at this position, thereby altering the molecule's polarity, steric bulk, and potential for hydrogen bonding. These modifications are crucial for probing the structure-activity relationships of this compound and its derivatives.

Design and Synthesis of Novel this compound Analogues

For instance, acetylation of the C-4 hydroxyl group using acetic anhydride (B1165640) in pyridine (B92270) yields 4-O-acetylthis compound . Similarly, reaction with p-bromobenzoyl chloride in the presence of dimethylaminopyridine (DMAP) affords 4-O-p-bromobenzoylthis compound . Hydrogenation of the double bond in the pyran ring, catalyzed by platinum, results in the formation of 2,3-dihydrothis compound . This saturated analogue has itself been used as a scaffold for further modification, such as the synthesis of 4-O-acetyl-2,3-dihydrothis compound . Furthermore, oxidation of this compound and its dihydro-derivative with Jones' reagent leads to the corresponding ring-opened products, 2-(4-pyronyl)acetic acid and 2-(2,3-dihydro-4-pyronyl)acetic acid , respectively. researchgate.net

A summary of these synthesized analogues and the reagents used is presented in the interactive table below.

Analogue NameParent CompoundReagents and ConditionsReference
4-O-acetylthis compoundThis compoundAcetic anhydride, pyridine, room temperature researchgate.net
4-O-p-bromobenzoylthis compoundThis compoundp-Bromobenzoyl chloride, DMAP, acetonitrile, room temperature researchgate.net
2,3-dihydrothis compoundThis compoundH₂, 5% Pt, MeOH, room temperature researchgate.net
4-O-acetyl-2,3-dihydrothis compound4-O-acetylthis compoundH₂, 5% Pt, MeOH, room temperature researchgate.net
2-(4-pyronyl)acetic acidThis compoundJones' reagent, acetone, 0°C researchgate.net
2-(2,3-dihydro-4-pyronyl)acetic acid2,3-dihydrothis compoundJones' reagent researchgate.net

Structure-Activity Relationship Studies for this compound Analogues

Structure-activity relationship (SAR) studies on the synthesized this compound analogues have primarily focused on their phytotoxic effects. core.ac.uk These studies have revealed that the parent compound, this compound, is the most potent phytotoxin among the derivatives tested. core.ac.uk This suggests that the specific arrangement of functional groups and the stereochemistry of the natural product are finely tuned for its biological activity.

Modification of the C-4 hydroxyl group, for example through acetylation to form 4-O-acetylthis compound , generally leads to a decrease in phytotoxicity. This indicates that a free hydroxyl group at this position may be crucial for the compound's interaction with its biological target. The introduction of a bulkier substituent, as in 4-O-p-bromobenzoylthis compound , is also likely to diminish activity.

In antifungal assays against various plant pathogens, a similar trend was observed, with this compound showing the most significant activity. core.ac.uk The diminished activity of the analogues underscores the specific structural requirements for the biological effects of this compound. These initial SAR studies provide a valuable foundation for the future design of more potent and selective this compound-based compounds.

Mechanistic Investigations of Oxysporone at the Molecular and Cellular Levels

Identification of Molecular Targets and Signaling Pathways

While specific, named molecular targets (e.g., a particular enzyme or protein) for oxysporone are not extensively detailed in current literature, its observed effects provide strong indications of the cellular components it influences. In the context of its antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), the cellular responses suggest that this compound directly impacts the integrity of the bacterial cell membrane or cell wall nih.gov. The general mechanisms of antimicrobial drugs often involve the inhibition of cell wall synthesis, alterations to plasma membrane integrity, disruption of cellular energy generation, damage to nucleic acid synthesis, or interference with protein synthesis mdpi.com. This compound's observed effects align with a mechanism that compromises the bacterial cell envelope.

Beyond its antimicrobial role, this compound is recognized as a phytotoxic compound dokumen.pubresearchgate.net. This phytotoxicity implies an interaction with cellular processes within plants, leading to detrimental effects. However, the precise molecular targets or signaling pathways through which this compound exerts its phytotoxic effects are not explicitly elucidated in the available research. A brief mention in the literature links this compound to the STAT3 signaling pathway through virtual screening, suggesting a potential area for further investigation into its broader cellular interactions unipv.it.

Analysis of Cellular Responses and Phenotypic Effects

This compound exhibits significant biological effects, notably its potent activity against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA). Studies have demonstrated its efficiency against MRSA strains such as ATCC 25923, RN4220, EMRSA-15, EMRSA-16, SA-1199B, and XU2 nih.govresearchgate.net. The minimum inhibitory concentration (MIC) values for this compound against these strains ranged from 32 to 128 μg/mL nih.govresearchgate.net.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against MRSA Strains

MRSA StrainMIC (μg/mL)
ATCC 2592332-128
RN422032-128
EMRSA-1532-128
EMRSA-1632-128
SA-1199B32-128
XU232-128

At the cellular level, the anti-MRSA activity of this compound is characterized by observable morphological damage to the bacterial cells nih.gov. Investigations using scanning electron microscopy have visualized these changes, indicating significant cellular disruption. Furthermore, this compound treatment leads to an increase in the membrane permeability of MRSA cells, resulting in the leakage of essential internal cytoplasmic contents, including nucleic acids, proteins, and potassium ions (K+) nih.gov. This leakage is indicative of cell lysis and a breakdown of the cellular membrane's integrity, which is crucial for bacterial survival nih.gov. Beyond direct bactericidal effects, this compound has also been shown to inhibit the formation of biofilms by MRSA cells, even at low concentrations nih.gov.

In plants, this compound demonstrates phytotoxic properties. It has been shown to cause yellowing and browning of leaves and twig dieback in host plants like Phoenicean juniper, as well as non-host plants such as holm oak, cork oak, and tomato, when applied through cutting and leaf puncture assays dokumen.pubcore.ac.uk. Among tested compounds, this compound was identified as the most phytotoxic dokumen.pubresearchgate.net.

Modulation of Biochemical Pathways by this compound

The observed cellular responses to this compound strongly suggest its modulation and disruption of critical biochemical pathways. The increased membrane permeability and subsequent leakage of cytoplasmic contents in MRSA cells directly interfere with fundamental biochemical processes necessary for bacterial viability nih.gov. These processes include maintaining osmotic balance, cellular energy production, and the synthesis and retention of macromolecules. By compromising the cell membrane, this compound effectively disrupts the compartmentalization essential for a myriad of metabolic reactions and cellular functions. This aligns with the broader understanding that antimicrobial compounds can exert their effects by modulating key metabolic pathways mdpi.com.

In the context of its phytotoxicity, while specific biochemical pathways modulated by this compound are not explicitly detailed, phytotoxins generally interfere with various plant metabolic routes, leading to the observed symptoms of disease or damage dokumen.pubcore.ac.uk. The ability of this compound to induce wilting, yellowing, and browning in plant tissues implies an interference with pathways related to photosynthesis, nutrient uptake, water transport, or cellular structural integrity within plant cells core.ac.uk.

Future Research Directions and Biotechnological Applications of Oxysporone

Unexplored Biological Activities and Potential Therapeutic Leads

Applications of Oxysporone in Agricultural Biotechnology

This compound's established phytotoxic property makes it an attractive candidate for development as a new agrochemical, offering a potentially lower environmental impact compared to conventional synthetic pesticides. researchgate.netiau.irljmu.ac.ukoiccpress.comiau.irresearchgate.net Its classification as a natural fungicide further supports its utility in crop protection. unil.chapsnet.org

Research indicates that this compound, along with its derivatives, exhibits phytotoxic activity on both host and non-host plants through assays such as leaf puncture and cutting tests. mdpi.com For example, afritoxinones A and B, and this compound, isolated from Diplodia africana, demonstrated phytotoxic effects on Juniperus phoenicea (host) and non-host plants like holm oak, cork oak, and tomato, with this compound being the most phytotoxic among them. mdpi.com

This phytotoxicity could be harnessed for targeted weed control or as a natural defense mechanism against plant pathogens. The development of this compound-based agrochemicals aligns with the growing demand for sustainable agricultural practices and environmentally friendly solutions for crop disease management.

Advanced Biosynthetic Engineering and Synthetic Biology Approaches for this compound Production

The production of secondary metabolites like this compound from fungal sources can be optimized through advanced biosynthetic engineering and synthetic biology approaches. Fusarium oxysporum, a primary producer of this compound, is known for its capacity to yield a diverse array of enzymes and metabolites. nih.govmdpi.comsemanticscholar.org Metabolic engineering offers a pathway to discover novel metabolites and enhance the yield of existing ones by systematically understanding and manipulating a cell's metabolic network. nih.govsemanticscholar.orgcore.ac.uk

While metabolic engineering has been successfully applied to platform production strains like Escherichia coli and Saccharomyces cerevisiae for various chemicals, its application to optimize this compound production specifically requires further research. core.ac.uk Identifying the responsible biosynthetic genes for this compound is a crucial step towards rational engineering and refactoring of these pathways for industrial purposes. semanticscholar.org This could lead to more affordable and scalable production of this compound for its various biotechnological applications.

Computational and In Silico Studies for this compound-Based Drug Discovery

Computational and in silico studies play a pivotal role in modern drug discovery, offering efficient methods for predicting molecular properties, understanding interactions, and designing novel compounds. naturalproducts.netox.ac.uk For this compound, computational analysis has been instrumental in assigning its absolute configuration (4S,5R,6R) through the study of chiroptical spectra, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). researchgate.netresearchgate.netnih.govacs.org

Beyond structural elucidation, in silico methods like molecular docking are valuable for investigating the binding modes of this compound and its derivatives with target proteins. ljmu.ac.uknih.govnih.govunipv.itresearchgate.netuel.ac.uk For instance, molecular docking studies have been performed to explore the inhibitory effects of compounds against protein tyrosine phosphatases (PTPs) like PTP1B and TCPTP, and to understand the antibacterial activity against targets such as S-ribosyl-homocysteine lyase (LuxS). nih.govresearchgate.net These computational approaches can accelerate the drug discovery process by identifying potential therapeutic targets and predicting the efficacy of this compound-based compounds before extensive experimental validation.

Q & A

Basic Research Questions

Q. How can researchers isolate and purify Oxysporone from fungal sources while ensuring chemical purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by analytical HPLC coupled with UV-Vis detection to identify major peaks. For this compound, NMR (1D/2D) and MS are critical to confirm purity and structure without requiring further chromatographic purification. For instance, in a study on Pestalotia sp., the methanol extract containing this compound (>95% purity) was directly analyzed via NMR and MS, bypassing additional purification steps due to high initial purity .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For elucidating carbon-hydrogen frameworks and stereochemical details.
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
  • Circular Dichroism (CD) : To resolve stereochemistry by comparing experimental spectra with computational predictions (e.g., B3LYP/6-31G(d) calculations for gas-phase CD spectra) .
  • HPLC-UV : For preliminary purity assessment, though polar compounds like xylitol may require NMR validation due to lack of chromophores .

Q. How can researchers determine the stereochemistry of this compound experimentally and computationally?

  • Methodological Answer : CD spectroscopy in solution (e.g., CDCl3) and gas-phase computational modeling (e.g., DFT at B3LYP/6-31G(d) level) are combined to assign absolute configurations. For example, (4S,5R,6R)-Oxysporone exhibits distinct CD peaks at 900–1900 cm<sup>-1</sup> in gas-phase simulations, which differ from experimental solution-phase spectra due to solvent effects .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental CD spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent interactions or conformational flexibility. To resolve this:

  • Validate computational models by including implicit solvent fields (e.g., PCM for CDCl3).
  • Compare multiple conformers’ spectra via Boltzmann weighting.
  • Cross-validate with X-ray crystallography or vibrational CD (VCD) for solid-state configurations .

Q. What experimental design considerations are critical for studying this compound’s bioactivity against pathogens like MRSA?

  • Methodological Answer : Key steps include:

  • Positive Controls : Use standard antibiotics (e.g., vancomycin) to benchmark activity.
  • Concentration Gradients : Test multiple doses to establish minimum inhibitory concentrations (MICs).
  • Purity Validation : Ensure this compound is >95% pure via NMR/MS to exclude confounding effects from minor impurities.
  • Replication : Use triplicate assays and statistical tests (e.g., t-tests) to confirm significance .

Q. How can researchers resolve reproducibility challenges in this compound’s bioactivity across different fungal strains?

  • Methodological Answer : Variability may stem from:

  • Strain-Specific Biosynthesis : Screen multiple fungal isolates using genomic tools (e.g., ITS sequencing) to identify biosynthetic gene clusters.
  • Extraction Optimization : Adjust solvent polarity (e.g., methanol vs. ethyl acetate) to enhance yield.
  • Culturing Conditions : Standardize fermentation parameters (pH, temperature) to minimize metabolic variability .

Q. What computational strategies can predict this compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins) using AutoDock Vina.
  • QSAR Modeling : Correlate structural features (e.g., lactone rings) with anti-MRSA activity from existing datasets.
  • Metabolomics Integration : Link this compound production to fungal stress-response pathways via genome-scale metabolic models .

Guidelines for Methodological Rigor

  • Hypothesis Testing : Frame questions using P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to ensure testability .
  • Data Analysis : Use error bars (standard deviation) and statistical tests (e.g., ANOVA) in bioactivity studies .
  • Reproducibility : Document extraction protocols and instrument parameters in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.